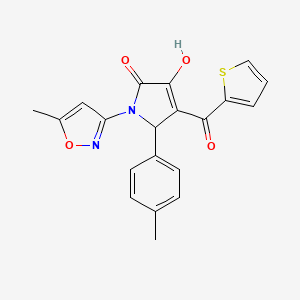

3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrolidinone derivative featuring a 5-methylisoxazole ring at position 1, a thiophene-2-carbonyl group at position 4, a para-tolyl (p-tolyl) substituent at position 5, and a hydroxyl group at position 2. The hydroxyl group at position 3 suggests hydrogen-bonding capability, which may enhance interactions with biological targets .

Properties

IUPAC Name |

4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-11-5-7-13(8-6-11)17-16(18(23)14-4-3-9-27-14)19(24)20(25)22(17)15-10-12(2)26-21-15/h3-10,17,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFSUHRHXOWQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoxazole Ring: Starting from a suitable precursor, such as a β-keto ester, the isoxazole ring can be formed through a cyclization reaction with hydroxylamine.

Construction of the Pyrrolone Core: The pyrrolone core can be synthesized via a condensation reaction between an appropriate amine and a diketone.

Introduction of the Thiophene and p-Tolyl Groups: These groups can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using corresponding halides and organometallic reagents.

Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or Jones reagent.

Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the specific application, such as inhibition of bacterial enzymes in antimicrobial research or modulation of signaling pathways in anti-inflammatory studies.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

- 3-Hydroxy-5-(3-Methoxyphenyl)-1-(5-Methylisoxazol-3-yl)-4-(Thiophene-2-Carbonyl)-1H-Pyrrol-2(5H)-One Key Difference: Replaces the p-tolyl group with a 3-methoxyphenyl ring. However, the para-tolyl group in the target compound may offer superior lipophilicity, enhancing membrane permeability .

- 3-Hydroxy-5-(2-Methoxyphenyl)-1-(5-Methylisoxazol-3-yl)-4-(Thiophene-2-Carbonyl)-1H-Pyrrol-2(5H)-One Key Difference: Features a 2-methoxyphenyl substituent.

Analogues with Modified Heterocyclic Moieties

- 3-Hydroxy-1-(1,3,4-Thiadiazol-2-yl)-4-(Thiophene-2-Carbonyl)-5-(p-Tolyl)-1H-Pyrrol-2(5H)-One

Analogues with Different Carbonyl Groups

- 5-Aryl-4-(1H-Benzo[d]Imidazol-2-yl)-1-(4-(Naphthalen-2-yl)Thiazol-2-yl)Pyrrolidin-2-One Derivatives

- Key Difference : Replaces the thiophene-2-carbonyl group with a benzoimidazole-thiazole system.

- Impact : The bulkier benzoimidazole-thiazole moiety may reduce solubility but enhance interactions with hydrophobic binding pockets in therapeutic targets. The thiophene-2-carbonyl group in the target compound offers a balance between hydrophobicity and electronic effects .

Physicochemical Comparisons

- Solubility: The p-tolyl group in the target compound likely improves lipid solubility compared to polar methoxyphenyl analogues, as seen in related pyrrolidinone derivatives .

Biological Activity

3-Hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a hydroxyl group, an isoxazole moiety, a thiophene carbonyl, and a p-tolyl group, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 380.42 g/mol. The structural complexity allows for various interactions within biological systems, potentially leading to significant bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 380.42 g/mol |

| Functional Groups | Hydroxyl, Isoxazole, Thiophene, p-Tolyl |

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : The presence of thiophene and isoxazole moieties suggests potential anticancer activity.

- Antioxidant Effects : Compounds with similar structures have demonstrated significant antioxidant properties.

The specific biological activity of this compound requires empirical studies to elucidate its mechanism of action. Techniques such as molecular docking and high-throughput screening can be utilized to explore its interactions with biological targets.

Case Studies and Research Findings

- Antimicrobial Studies : A study on related isoxazole compounds demonstrated that they possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that the target compound may exhibit similar effects.

- Anticancer Research : Investigations into thiophene derivatives have revealed their potential in inhibiting cancer cell proliferation. The unique structure of the target compound may enhance its efficacy compared to simpler analogs.

- Antioxidant Activity : Research on related pyrrole derivatives has indicated promising results in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Pyrrole Core : Utilizing cyclization reactions.

- Introduction of Functional Groups : Employing electrophilic substitution reactions to introduce thiophene and isoxazole moieties.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.